(S,S)-Dihydro Bupropion β-D-Glucuronide
CAS No.:
Cat. No.: VC0202584
Molecular Formula: C₁₉H₂₈ClNO₇
Molecular Weight: 417.88
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₉H₂₈ClNO₇ |
|---|---|
| Molecular Weight | 417.88 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
(S,S)-Dihydro Bupropion β-D-Glucuronide is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H28ClNO7 |
| Molecular Weight | 417.88 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6R)-6-[(1S,2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propoxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid |
| SMILES | CC@HC@@Hc2cccc(Cl)c2 |
The compound consists of a glucuronic acid moiety conjugated to the hydroxyl group of (S,S)-hydroxybupropion, a primary metabolite of bupropion . This conjugation represents a critical phase II metabolic reaction that enhances water solubility of the metabolite, facilitating its elimination through renal excretion.
Stereochemical Configuration
The "S,S" designation in the compound name refers to the specific stereochemical configuration at two chiral centers in the molecule. This stereochemistry is crucial for understanding its biological activity and metabolic fate:
-
The compound contains multiple chiral centers with precise stereochemical arrangements
-
Its configuration distinguishes it from the related (R,R)-Dihydro Bupropion β-D-Glucuronide isomer
-
The β-D-glucuronide portion indicates the specific orientation of the glucuronic acid attachment
The precise stereochemistry affects how the molecule interacts with enzymes responsible for its formation and elimination, ultimately influencing its pharmacokinetic profile .
Metabolic Pathway and Formation
Biosynthesis from Bupropion
(S,S)-Dihydro Bupropion β-D-Glucuronide is formed through a multi-step metabolic pathway:
-
Initial oxidation of bupropion by cytochrome P450 2B6 (CYP2B6) to form hydroxybupropion
-
Stereoselective production of (S,S)-hydroxybupropion
-
Conjugation with glucuronic acid via UDP-glucuronosyltransferases (UGTs) to form the final glucuronide metabolite
This metabolic sequence exhibits significant stereoselectivity, leading to different formation rates of the various stereoisomers. Bupropion undergoes extensive metabolism in humans, with less than 1% excreted unchanged in urine, highlighting the importance of these metabolic pathways in the drug's elimination .
Enzyme-Mediated Glucuronidation
Research has identified specific enzymes responsible for the glucuronidation of bupropion metabolites:
| Enzyme | Metabolites Glucuronidated |
|---|---|
| UGT2B7 | (S,S)-hydroxybupropion, (S,S)-hydrobupropion, (S,R)- and (R,S)-hydrobupropion |
| UGT1A9 | (R,R)-hydrobupropion |
UGT2B7 has been identified as the primary enzyme catalyzing the stereoselective formation of (S,S)-hydroxybupropion glucuronide . This enzymatic specificity contributes to observed differences in the pharmacokinetics and disposition of the various bupropion metabolites.
Pharmacokinetics and Disposition
Stereoselective Metabolism and Elimination
The metabolism of bupropion metabolites to their respective glucuronides exhibits marked stereoselectivity:
-
Human liver microsomal studies reveal that the intrinsic clearance (Clint) for (S,S)-hydroxybupropion glucuronide formation (4.3 μl/min per milligram) is significantly lower than for (R,R)-hydroxybupropion glucuronide formation (11.4 μl/min per milligram)
-
Similarly, maximum clearance (Clmax) for (S,S)-hydrobupropion glucuronide formation (1.1 μl/min per milligram) is substantially lower than for (R,R)-hydrobupropion glucuronide (7.7 μl/min per milligram)
Urinary Excretion Patterns
The elimination of (S,S)-Dihydro Bupropion β-D-Glucuronide primarily occurs through renal excretion:
| Metabolite Type | Percentage of Dose in Urine |
|---|---|
| Total bupropion metabolites | Approximately 10% |
| Hydroxybupropion as glucuronides | Approximately 40% of excreted hydroxybupropion |
| Erythro-hydrobupropion as glucuronides | Approximately 15% of excreted erythro-hydrobupropion |
| Threo-hydrobupropion as glucuronides | Approximately 7% of excreted threo-hydrobupropion |
These data demonstrate that glucuronidation represents a significant elimination pathway for bupropion metabolites, with stereoselectivity in the urinary elimination of bupropion glucuronide conjugates corresponding to observed stereoselective formation in vitro .
Analytical Detection and Quantification
Liquid Chromatography-Mass Spectrometry Methods
Specialized analytical techniques have been developed to detect and quantify (S,S)-Dihydro Bupropion β-D-Glucuronide in biological samples:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allow simultaneous separation and detection of glucuronide metabolites of hydroxybupropion and hydrobupropion stereoisomers in human urine and liver subcellular fractions
-
These analytical methods typically employ electrospray ionization (ESI) sources coupled to a triple quadrupole mass spectrometer
-
Dynamic assay ranges of 0.1–1000 ng/ml for all analytes provide sufficient sensitivity for pharmacokinetic studies
Development of these sophisticated analytical methods has enabled detailed investigation of the stereochemical aspects of bupropion metabolism and excretion.
Reference Standards
Pharmacological Significance
Relevance to Bupropion's Clinical Effects
The formation and elimination of (S,S)-Dihydro Bupropion β-D-Glucuronide has implications for bupropion therapy:
-
It represents an important elimination pathway for (S,S)-hydroxybupropion
-
Variability in the formation of this metabolite could potentially contribute to interindividual differences in bupropion response and adverse effects
-
While plasma exposure of (R,R)-hydroxybupropion is >20-fold higher than (S,S)-hydroxybupropion, some pharmacologic activity of bupropion may reside in the (S,S)-isomer
Research and Clinical Applications
(S,S)-Dihydro Bupropion β-D-Glucuronide serves important functions in both research and clinical contexts:
-
As a metabolite marker in pharmacokinetic studies of bupropion
-
In investigations of stereoselective metabolism and elimination processes
-
For understanding interindividual variation in bupropion metabolism
-
In studies exploring the relationship between metabolite formation and therapeutic outcomes
The compound is categorized under research applications related to dopamine receptors, neurotransmission, and various neurological conditions including depression, Parkinson's disease, and addiction .
Comparative Metabolite Profile
Relationship to Other Bupropion Metabolites
(S,S)-Dihydro Bupropion β-D-Glucuronide is one of several stereoisomeric metabolites in the bupropion metabolic pathway:
| Metabolite | Relative Formation Rate | Key Characteristics |
|---|---|---|
| (S,S)-Dihydro Bupropion β-D-Glucuronide | Lower | Formed via UGT2B7-mediated glucuronidation |
| (R,R)-Dihydro Bupropion β-D-Glucuronide | Higher | Formed at approximately 2.7-fold greater rate than S,S isomer |
| (S,S)-hydroxybupropion | Lower | Precursor to (S,S)-Dihydro Bupropion β-D-Glucuronide |
| (R,R)-hydroxybupropion | Higher | Plasma exposure >20-fold higher than S,S isomer |
The differential rates of formation and elimination of these various stereoisomers contribute to the complex pharmacokinetic profile of bupropion in humans .
Physiological Implications
The stereoselectivity observed in the formation of (S,S)-Dihydro Bupropion β-D-Glucuronide has physiological implications:
-
It affects the plasma concentration profile of the parent drug and its metabolites
-
May influence tissue distribution and central nervous system penetration of active compounds
-
Could impact the balance between therapeutic efficacy and adverse effects
-
May contribute to observed interindividual variability in clinical response to bupropion therapy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume